BenchChemオンラインストアへようこそ!

3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate

Lipophilicity Physicochemical profiling Membrane permeability

Procure 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate (CAS 1436232-08-4) for anticoagulant discovery programs aligned with the Bayer FXIa inhibitor oxopyridine pharmacophore. This dual-heterocycle ester combines a 2-chloropyridine-3-carboxylate core with a 2-oxopyridine (2-pyridone) ring exhibiting lactam–lactim tautomerism—critical for S1 pocket hydrogen-bonding engagement. Not to be confused with ethyl 2-chloronicotinate (MW 185.61; logP 1.91) or the pyrazole analog CAS 1436232-42-6, which lacks the tautomeric HBD/HBA pattern. Supplied as a research-grade screening compound; not for therapeutic/veterinary use. Request a quote for standard research quantities.

Molecular Formula C14H13ClN2O3
Molecular Weight 292.72
CAS No. 1436232-08-4
Cat. No. B2872437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate
CAS1436232-08-4
Molecular FormulaC14H13ClN2O3
Molecular Weight292.72
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)CCCOC(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C14H13ClN2O3/c15-13-11(5-3-7-16-13)14(19)20-10-4-9-17-8-2-1-6-12(17)18/h1-3,5-8H,4,9-10H2
InChIKeyUGHOQHFKEMYVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate (CAS 1436232-08-4): Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate (CAS 1436232-08-4; molecular formula C₁₄H₁₃ClN₂O₃; MW 292.72 g/mol) is a dual-heterocycle ester compound that incorporates a 2-oxopyridine (2-pyridone) moiety linked via a propyl spacer to a 2-chloropyridine-3-carboxylate ester . The 2-oxopyridine ring exists in lactam–lactim tautomeric equilibrium, a property known to influence hydrogen-bonding capacity and target recognition in biological systems [1]. The compound is catalogued in the ZINC database (ZINC64660) with a computed logP of 3.005, topological polar surface area (tPSA) of 60 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors [2]. Its synthesis proceeds via DCC/DMAP-mediated esterification of 2-chloropyridine-3-carboxylic acid with 3-(2-oxopyridin-1-yl)propanol . The compound is supplied as a research-grade screening compound (typical purity ≥95%) and is not intended for therapeutic or veterinary use .

Why Generic Substitution of 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate with Closest Analogs Fails: Structural and Physicochemical Differentiation Rationale


Compounds sharing the 2-chloropyridine-3-carboxylate ester core cannot be treated as interchangeable for scientific procurement because the terminal heterocycle attached via the propyl linker dictates the compound's hydrogen-bonding profile, lipophilicity, and potential target-engagement properties. The 2-oxopyridine (2-pyridone) ring in the target compound provides a distinct lactam hydrogen-bond acceptor/donor pattern (tPSA 60 Ų; 1 HBD, 4 HBA) compared with the pyrazole ring in the closest structural analog, 3-pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate (CAS 1436232-42-6) . Furthermore, the 2-oxopyridine scaffold is explicitly claimed in Factor XIa (FXIa) inhibitor patents from Bayer Pharma AG, where the oxopyridine tautomeric state is critical for S1 pocket binding [1]. Substituting the oxopyridine with simpler ester analogs such as ethyl 2-chloronicotinate (logP 1.91; MW 185.61) abrogates the extended heterocycle architecture required for screening in these target classes . The quantitative evidence below details the dimensions along which the target compound diverges from its closest comparators.

Quantitative Comparative Evidence for 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate Versus Closest Analogs


Lipophilicity Differentiation: logP of Target Compound vs. Ethyl 2-Chloronicotinate and Pyrazole Analog

The target compound exhibits a computed logP of 3.005, substantially higher than that of the simplest 2-chloropyridine-3-carboxylate ester analog, ethyl 2-chloronicotinate (logP 1.91), and also exceeds the estimated logP of the pyrazole analog 3-pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate (estimated logP ~1.8–2.0 based on ZINC entries for C₁₂H₁₂ClN₃O₂ isomers) [1]. The ~1.1 log-unit increase relative to ethyl 2-chloronicotinate corresponds to an approximately 12-fold higher predicted octanol–water partition coefficient, which may translate to altered membrane permeability characteristics in cell-based assays [2].

Lipophilicity Physicochemical profiling Membrane permeability

Topological Polar Surface Area and Hydrogen-Bonding Capacity: Differentiation from Pyrazole Analog

The target compound possesses a tPSA of 60 Ų with 1 hydrogen-bond donor (HBD) and 4 hydrogen-bond acceptors (HBA), as computed in ZINC15 [1]. This profile reflects the lactam carbonyl of the 2-oxopyridine ring acting as both an H-bond acceptor and, in its lactim tautomeric form, a potential H-bond donor [2]. In contrast, the pyrazole analog (3-pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate, CAS 1436232-42-6) contains a pyrazole ring with two endocyclic nitrogen atoms that lack the carbonyl oxygen, resulting in a qualitatively different H-bonding geometry and a lower predicted tPSA (~45–50 Ų based on structural comparison). The 2-oxopyridine moiety thus provides a distinct pharmacophoric feature not present in the pyrazole-containing analog .

Polar surface area Hydrogen bonding Drug-likeness

Scaffold Relevance to Factor XIa Inhibition: Oxopyridine vs. Non-Oxopyridine Esters

The substituted oxopyridine scaffold is the subject of multiple Bayer Pharma AG patents (US 9,475,809 B2; US 9,918,969 B2) claiming FXIa inhibitors for thrombotic and thromboembolic disorders [1]. The oxopyridine ring is a critical pharmacophoric element; exemplified compounds in these patents achieve FXIa IC₅₀ values in the range of 60–98 nM in biochemical assays [2]. While no direct FXIa inhibition data are available for the target compound itself (ZINC64660 has no known activity in ChEMBL 20), the presence of the 2-oxopyridine moiety structurally aligns the compound with this therapeutically validated chemotype [3]. In contrast, 2-chloropyridine-3-carboxylate esters lacking the oxopyridine group (e.g., ethyl 2-chloronicotinate, benzyl 2-chloropyridine-3-carboxylate) are employed primarily as synthetic intermediates rather than as bioactive screening candidates .

Factor XIa Anticoagulant Oxopyridine scaffold

Molecular Weight and Fraction sp³ Profile: Differentiation from Simpler 2-Chloropyridine-3-carboxylate Esters

The target compound (MW 292.72; fraction sp³ = 0.14) occupies a distinct physicochemical space compared with the most common 2-chloropyridine-3-carboxylate ester alternatives. Ethyl 2-chloronicotinate (MW 185.61; fraction sp³ ~0.25) and benzyl 2-chloropyridine-3-carboxylate (MW 247.68) are substantially lower in molecular weight . The target compound's higher MW, combined with its low sp³ fraction (indicating extensive planar, aromatic character), places it closer to the property space of fragment-grown screening compounds and known FXIa inhibitor leads, which typically occupy the MW 250–450 range [1]. The propyl-linked oxopyridine group adds approximately 107 Da relative to ethyl 2-chloronicotinate, providing additional vectors for target interaction that are absent in the simpler esters [2].

Molecular weight Fraction sp³ Lead-likeness

Tautomeric Versatility of the 2-Oxopyridine Moiety: A Structural Feature Absent in Pyrazole and Simple Ester Analogs

The 2-oxopyridine (2-pyridone) ring exists in a well-characterized lactam–lactim tautomeric equilibrium. In aqueous solution, the lactam form is stabilized by approximately 7–8 kcal/mol relative to the lactim form due to differential solvation [1]. This tautomeric flexibility is a unique structural attribute of the target compound that is entirely absent in the pyrazole analog (3-pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate, CAS 1436232-42-6) and in simple 2-chloropyridine-3-carboxylate esters such as ethyl 2-chloronicotinate . The tautomeric equilibrium of 2-oxopyridine can modulate hydrogen-bonding patterns in protein–ligand complexes and has been exploited in the design of FXIa inhibitors, where the oxopyridine carbonyl acts as a key H-bond acceptor in the S1 pocket [2]. The pyrazole ring, by contrast, presents only endocyclic sp² nitrogen atoms without a carbonyl group, fundamentally altering its molecular recognition profile [3].

Tautomerism 2-Pyridone Molecular recognition

Optimal Research and Procurement Scenarios for 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate


Factor XIa Inhibitor Screening and Structure–Activity Relationship (SAR) Campaigns

The 2-oxopyridine moiety of the target compound aligns with the pharmacophore claimed in Bayer's FXIa inhibitor patents (US 9,475,809 B2), where oxopyridine-containing exemplars achieve FXIa IC₅₀ values of 60–98 nM [1]. Procurement of this compound is strategically justified as a screening candidate or SAR starting point in anticoagulant discovery programs, particularly where the oxopyridine carbonyl is hypothesized to engage the S1 pocket of FXIa. The compound's computed logP of 3.005 and tPSA of 60 Ų are consistent with lead-like property space for oral anticoagulant development [2].

Dual-Heterocycle Fragment Library Construction for Phenotypic Screening

The compound's architecture—combining a 2-chloropyridine-3-carboxylate ester with a 2-oxopyridine ring—provides two distinct heterocyclic recognition elements within a single molecule of moderate molecular weight (292.72 Da). This dual-heterocycle character is not replicated by simpler esters such as ethyl 2-chloronicotinate (MW 185.61) or benzyl 2-chloropyridine-3-carboxylate (MW 247.68) . The compound is therefore suitable as a building block in diversity-oriented synthesis or as a component of fragment- and lead-oriented screening libraries where aromatic heterocycle diversity is valued [3].

Tautomerism-Dependent Molecular Recognition Studies

The 2-oxopyridine ring undergoes lactam–lactim tautomerism with a differential solvation energy of approximately 7–8 kcal/mol in aqueous media [4]. This property makes the target compound a useful probe for studying tautomer-dependent molecular recognition phenomena, including hydrogen-bonding patterns in protein–ligand co-crystal structures, in contrast to the conformationally static pyrazole analog (CAS 1436232-42-6) . Researchers investigating the role of tautomeric state in binding affinity and selectivity may find the compound uniquely instructive.

Synthetic Intermediate for 2-Chloropyridine-3-carboxylate Derivatization

As an ester of 2-chloropyridine-3-carboxylic acid—a commercially available building block (Sigma-Aldrich, ≥99% purity) —the target compound retains the chlorine substituent at the pyridine 2-position, which can serve as a handle for further nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This synthetic versatility, combined with the oxopyridine moiety, makes the compound a more functionally diverse intermediate than simpler 2-chloropyridine-3-carboxylate esters such as ethyl 2-chloronicotinate .

Quote Request

Request a Quote for 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.